The synthesis of Bleomycin bapp involves several methods that focus on extracting and purifying the compound from its natural sources or through semi-synthetic pathways.
The molecular structure of Bleomycin bapp is complex, featuring multiple functional groups that contribute to its biological activity.
Bleomycin bapp undergoes several chemical reactions that are essential for its function as an anticancer agent:
These reactions highlight the compound's mechanism in disrupting cellular functions in cancerous tissues.
The mechanism by which Bleomycin bapp exerts its effects is primarily through the induction of DNA damage:
Bleomycin bapp possesses several notable physical and chemical properties:
Bleomycin bapp has significant applications in scientific research and clinical settings:
Bleomycin BAPP (CAS 69177-41-9) is a second-generation bleomycin analog characterized by the molecular formula C₆₀H₉₅N₁₉O₂₁S₂ and a molecular weight of 1482.65 g/mol [1] [5] [10]. Its core structure preserves the conserved bleomycinic acid moiety shared among bleomycin glycopeptides, including:
The defining structural modification in Bleomycin BAPP resides in its terminal amine moiety, specifically the substitution with a 4-guanidinobutylamino group (N¹-[3-[[3-(butylamino)propyl]amino]propyl]bleomycinamide) [5] [10]. This alteration classifies it among second-generation analogs, which retain the bleomycinic acid scaffold but feature tailored terminal amine modifications to modulate biological interactions [2].
Table 1: Key Molecular Features of Bleomycin BAPP
Property | Specification |
---|---|
CAS Registry Number | 69177-41-9 |
Molecular Formula | C₆₀H₉₅N₁₉O₂₁S₂ |
Molecular Weight | 1482.65 g/mol |
Terminal Amine Modification | 4-Guanidinobutylamino group |
Structural Classification | Second-generation bleomycin analog |
The DNA-targeting functionality of Bleomycin BAPP is governed by two interdependent domains:
Bithiazole-DNA IntercalationThe C-terminal bithiazole tail intercalates into duplex DNA, with specificity for 5'-GC/GT-3' sequences. This intercalation anchors the molecule to DNA and positions the metal-binding domain for site-specific oxidative cleavage [6] [9]. Studies of synthetic bithiazole fragments confirm that while this domain contributes significantly to DNA affinity, it does not independently dictate sequence selectivity [9].
Metal Chelation ChemistryThe N-terminal metal-binding domain coordinates Fe(II) via four primary ligands:
This tetracoordinate site facilitates O₂ activation, generating reactive oxygen species that abstract H-4' from deoxyribose, leading to single- and double-stranded DNA breaks [6] [9]. The linker domain (4-amino-3-hydroxy-2-methylpentanoic acid) critically potentiates cleavage efficiency by spatially optimizing the orientation between the metal center and DNA [6].
Table 2: Impact of Structural Modifications on DNA Cleavage Efficiency
Domain Modified | Functional Consequence | Cleavage Efficiency Change |
---|---|---|
L-Threonine removal | Disrupts linker-DNA interactions | 25-fold reduction |
C4-methyl group removal | Impairs spatial positioning of metal center | 7-fold reduction |
Bithiazole substitution | Decreases DNA binding affinity | Variable (context-dependent) |
Terminal amine modification | Alters cellular uptake, not cleavage chemistry | Minimal direct effect |
Terminal amine variations represent a strategic approach to optimizing bleomycin pharmacology without altering core DNA-cleaving functionality:
Generational Classification
Physicochemical and Biological ImplicationsThe cationic 4-guanidinobutylamino group in Bleomycin BAPP enhances cellular uptake through interaction with anionic membrane components. This modification alters tissue distribution patterns compared to BLM A2, as demonstrated by radiolabeled analog studies [4] [8]. The guanidinium group's capacity for hydrogen bonding and ionic interactions may influence subcellular trafficking, though the exact transport mechanism remains under investigation.
Patent research reveals that such terminal modifications minimally affect DNA cleavage in vitro but significantly modulate in vivo antitumor efficacy by altering pharmacokinetics and tumor accumulation [4]. The rational design of terminal amines represents a key strategy for improving therapeutic index while preserving catalytic function.
Table 3: Terminal Amine Modifications in Select Bleomycin Analogs
Analog | Terminal Amine Structure | Biological Impact |
---|---|---|
BLM A2 | Spermidine-derived | Natural analog; rapid cellular uptake |
BLM B2 | Agmatine-derived | Altered tissue distribution profile |
Bleomycin BAPP | 4-Guanidinobutylamino | Enhanced membrane interaction potential |
BLEDTA | EDTA-conjugated | Diagnostic metal chelation capability |
Tallysomycin A | Structural bleomycinic acid change | Third-generation; distinct cleavage pattern |
Concluding Remarks
Bleomycin BAPP exemplifies rational structural optimization through targeted terminal amine modification. Its preserved bleomycinic acid core and bithiazole/metal-chelating domains maintain the DNA-cleaving machinery intrinsic to bleomycins, while its 4-guanidinobutylamino substituent offers distinct physicochemical properties that may enhance cellular delivery. This molecular design strategy balances conservation of catalytic function with tunable biodistribution parameters—a critical consideration for next-generation therapeutic development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7